molecular formula C12H9F2NO2 B1471862 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1548502-00-6

1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B1471862
CAS No.: 1548502-00-6
M. Wt: 237.2 g/mol
InChI Key: ISQNXSGPKOMUGF-UHFFFAOYSA-N
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Description

The compound “1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” belongs to a class of organic compounds known as aryl-alkyl acids . These are acids containing an alkyl chain attached to an aromatic group. Aryl-alkyl acids have applications in a variety of fields, including pharmaceuticals, agrochemicals, and materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as "1-(3,4-Difluorophenyl)-2-methyl-1H-benzimidazole-" and "1- (3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid" have been synthesized and studied. The synthesis of these compounds often involves complex organic reactions, including various coupling reactions and cyclization processes .


Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions typical for aryl-alkyl acids, pyrroles, and fluorinated aromatics. For instance, the carboxylic acid group can participate in acid-base reactions, esterification, and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like “1- (3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” are reported to be solid at room temperature .

Scientific Research Applications

Synthetic Methodologies and Structural Analyses

  • Synthesis and Structural Features : A study demonstrates the synthesis and hydrogen-bonded sheet formations of pyrrole derivatives, highlighting their structural complexity and potential for further chemical modifications (Quiroga et al., 2013). Another research effort focused on the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, evaluating their in vitro antimicrobial activities, indicating the importance of heterocyclic rings in enhancing antimicrobial properties (Hublikar et al., 2019).
  • Thermolysis and Cycloaddition : Research on thermolysis of pyrrole-2,3-diones leading to the synthesis of pyrazolooxazines through cycloaddition showcases the versatility of pyrrole derivatives in synthesizing complex organic structures (Zhulanov et al., 2017).

Antimicrobial Activities

  • Antimicrobial Agents : A study highlights the synthesis of novel pyrrole derivatives with significant antimicrobial activity, suggesting their potential use as templates for new antimicrobial agents (Hublikar et al., 2019). This underlines the potential of 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid derivatives in the development of new therapeutic tools against microbial infections.

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its specific application. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c13-10-2-1-8(5-11(10)14)6-15-4-3-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQNXSGPKOMUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CC(=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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